benzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone
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Overview
Description
Benzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone is a complex organic compound that features a unique structure combining benzaldehyde, indole, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone typically involves multi-step organic reactionsThe reaction conditions often require the use of acid or base catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of benzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share structural similarities with benzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone.
Pyridazine Derivatives: Compounds like pyridazine and its derivatives also share structural features with the compound
Uniqueness
The uniqueness of this compound lies in its combination of indole, pyridazine, and hydrazone functionalities, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C22H21N5O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[3-[(E)-[(E)-benzylidenehydrazinylidene]methyl]-1-ethyl-2-hydroxyindol-6-yl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H21N5O2/c1-2-27-20-12-16(19-10-11-21(28)26-25-19)8-9-17(20)18(22(27)29)14-24-23-13-15-6-4-3-5-7-15/h3-9,12-14,29H,2,10-11H2,1H3,(H,26,28)/b23-13+,24-14+ |
InChI Key |
JCWCUPNPWLPLTN-RNIAWFEPSA-N |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C3=NNC(=O)CC3)C(=C1O)/C=N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C3=NNC(=O)CC3)C(=C1O)C=NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
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